molecular formula C24H24N4O6S2 B2710351 N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851782-96-2

N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2710351
CAS No.: 851782-96-2
M. Wt: 528.6
InChI Key: BJLHZWATVWWLOE-UHFFFAOYSA-N
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Description

The compound “N-(3-nitrophenyl)acetamide” is similar to the one you’re asking about . It has a molecular formula of C8H8N2O3 .


Molecular Structure Analysis

The molecular structure of “N-(3-nitrophenyl)cinnamamide” was determined by single-crystal X-ray diffraction analysis . It crystallizes in the monoclinic space group P21/n .


Chemical Reactions Analysis

The chemical reactions of these types of compounds can be complex and varied. For example, a compound with a similar structure, “ethyl 1-(3-nitrophenyl)-5-phenyl-3-((4-(trifluoromethyl)phenyl)carbamoyl)-1H-pyrazole-4-carboxylate”, was synthesized through a reaction pathway involving several steps .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(3-nitrophenyl)acetamide” can be determined using various methods . For example, the boiling temperature and critical density can be determined .

Scientific Research Applications

Potential Applications in Scientific Research

  • Anti-Inflammatory and Anticancer Properties : A study on celecoxib derivatives, which share a structural similarity with the compound , demonstrated potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives did not cause significant tissue damage in liver, kidney, colon, and brain, suggesting their safer profile for further development into therapeutic agents (Ş. Küçükgüzel et al., 2013).

  • Carbonic Anhydrase Inhibition : Pyrazoline derivatives, including those bearing the benzenesulfonamide moiety, have been synthesized and evaluated for their inhibition of carbonic anhydrase I and II. These enzymes are crucial for various physiological functions, making these derivatives interesting for studying enzyme function and potentially targeting conditions related to enzyme dysregulation (H. Gul et al., 2016).

  • Synthesis and Bioevaluation : Research into sulfonamide derivatives has highlighted their synthesis under microwave irradiation and subsequent bioevaluation for cytotoxic activities and inhibition effects on carbonic anhydrase I and II isoenzymes. Such studies pave the way for the development of new drugs with potential applications in treating various diseases, including cancer (H. Gul et al., 2017).

  • Antimicrobial and Antifungal Activities : The exploration of pyrazolyl benzenesulfonamide derivatives for their anti-inflammatory and antimicrobial activities opens up research avenues for the development of new antimicrobial agents. Some derivatives have shown promising activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as the fungus Candida albicans (A. Bekhit et al., 2008).

Safety and Hazards

The safety data sheet for a similar compound, “3-Nitrochalcone”, indicates that it can cause skin and eye irritation, and may cause respiratory tract irritation . It’s important to handle these types of compounds with care.

Properties

IUPAC Name

N-[3-[2-(4-methylphenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O6S2/c1-3-35(31,32)26-20-8-4-6-18(14-20)23-16-24(19-7-5-9-21(15-19)28(29)30)27(25-23)36(33,34)22-12-10-17(2)11-13-22/h4-15,24,26H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLHZWATVWWLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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